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molecular formula C14H20BrNO2S B8652190 4-(bromomethyl)-N-cyclohexyl-N-methylbenzenesulfonamide

4-(bromomethyl)-N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No. B8652190
M. Wt: 346.29 g/mol
InChI Key: PTCPXPBZRYLJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05314880

Procedure details

Utilising the procedure described in Example 1(a) employing N-cyclohexyl-N-methyl 4-methylbenzenesulphonamide (20.0 g, 0.075 mol) in lieu of ethyl 4-methylbenzoate and two equivalents of NBS (27.0 g, 0.15 mol) yielded a crude product of N-cyclohexyl-N-methyl 4-bromomethylbenzenesulphonamide (23.4 g, 90%) as an orange oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
27 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]([CH3:18])[S:8]([C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CC1C=CC(C(OCC)=O)=CC=1.C1C(=O)N([Br:38])C(=O)C1>>[CH:1]1([N:7]([CH3:18])[S:8]([C:11]2[CH:16]=[CH:15][C:14]([CH2:17][Br:38])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCCCC1)N(S(=O)(=O)C1=CC=C(C=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(=O)OCC)C=C1
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCC1)N(S(=O)(=O)C1=CC=C(C=C1)CBr)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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